
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also has a nitro group (-NO2) and a nitrile group (-CN), which are both highly reactive.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which makes the benzene ring more susceptible to electrophilic attack. The nitrile group can undergo hydrolysis, reduction, and other reactions .科学的研究の応用
Drug Design and Development
Piperidine derivatives, such as 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile, are crucial in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the design of drugs with specific pharmacological targets, enhancing efficacy and reducing side effects.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines is a significant area of research due to their medicinal properties. Methods like hydrogenation, cyclization, cycloaddition, and amination are employed to create various piperidine derivatives, including spiropiperidines and piperidinones . These compounds are then tested for biological activity and potential pharmacological applications.
Antiviral Agents
Piperidine derivatives have shown promise as antiviral agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for developing new antiviral drugs. Researchers are particularly interested in synthesizing piperidine derivatives to screen for antiviral activities .
Anti-inflammatory and Anticancer Properties
The structural flexibility of piperidine derivatives allows for the exploration of anti-inflammatory and anticancer activities. These compounds can be designed to interact with specific biological pathways, potentially leading to the development of new treatments for inflammatory diseases and various types of cancer .
Neuropharmacological Applications
Due to the nitrogen atom in the piperidine ring, these derivatives can cross the blood-brain barrier, making them valuable in neuropharmacology. They can be used to develop treatments for neurological disorders by targeting neurotransmitter systems and neural pathways .
Agricultural Chemicals
Piperidine derivatives also find applications in agriculture. They can be used to synthesize plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. Additionally, they may serve as a basis for developing new pesticides and herbicides .
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of physiological effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-3-2-6-15(9-10)13-5-4-12(16(17)18)7-11(13)8-14/h4-5,7,10H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLJWVBOLYEGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

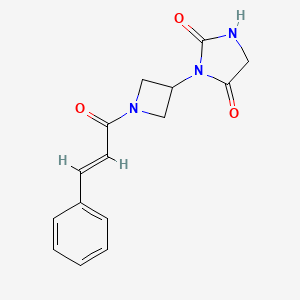
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)
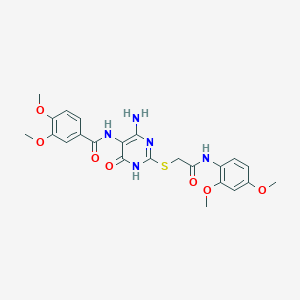
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)
![N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788793.png)
![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)
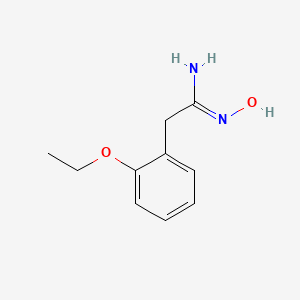
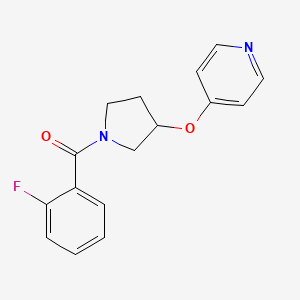
![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)
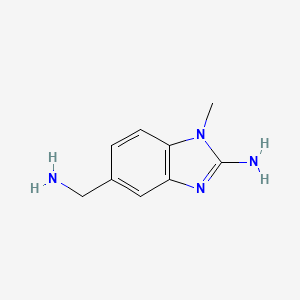

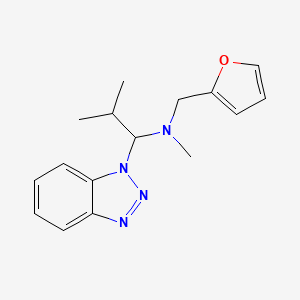
![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788809.png)
